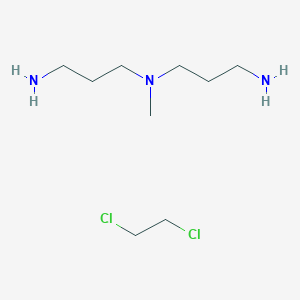
N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine;1,2-dichloroethane
Beschreibung
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane is a polymeric compound formed by the reaction of 1,3-propanediamine, N-(3-aminopropyl)-N-methyl- with 1,2-dichloroethane
Eigenschaften
CAS-Nummer |
104339-65-3 |
|---|---|
Molekularformel |
C9H23Cl2N3 |
Molekulargewicht |
244.2 g/mol |
IUPAC-Name |
N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine;1,2-dichloroethane |
InChI |
InChI=1S/C7H19N3.C2H4Cl2/c1-10(6-2-4-8)7-3-5-9;3-1-2-4/h2-9H2,1H3;1-2H2 |
InChI-Schlüssel |
XQTHXLWQXMTUHW-UHFFFAOYSA-N |
SMILES |
CN(CCCN)CCCN.C(CCl)Cl |
Kanonische SMILES |
CN(CCCN)CCCN.C(CCl)Cl |
Piktogramme |
Environmental Hazard |
Synonyme |
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane typically involves the polymerization of 1,3-propanediamine, N-(3-aminopropyl)-N-methyl- with 1,2-dichloroethane under controlled conditions. The reaction is usually carried out in a solvent such as water or an organic solvent, and the temperature and pH are carefully controlled to ensure the desired polymer structure is obtained.
Industrial Production Methods
In industrial settings, the production of this polymer may involve large-scale reactors where the reactants are continuously fed, and the polymer is continuously removed. This process allows for the efficient production of large quantities of the polymer with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
Wirkmechanismus
The mechanism by which 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane exerts its effects involves interactions with various molecular targets and pathways. The polymer can interact with biological membranes, proteins, and other macromolecules, leading to changes in their structure and function. These interactions are mediated by the polymer’s functional groups, which can form hydrogen bonds, ionic interactions, and other types of chemical bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane include:
N,N-Dimethyl-1,3-propanediamine: A related compound with similar chemical properties.
3-Dimethylaminopropylamine: Another similar compound used in various chemical syntheses.
Uniqueness
What sets 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane apart from these similar compounds is its polymeric nature, which imparts unique mechanical and chemical properties. This polymer can form more complex structures and has a broader range of applications due to its enhanced stability and functionality.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


